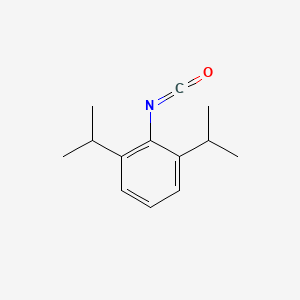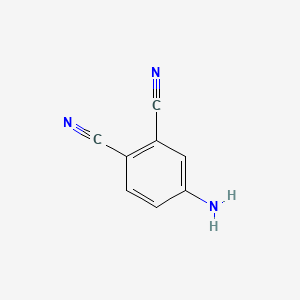
2-(Chlormethyl)-1,3-Dioxolan
Übersicht
Beschreibung
2-Chloromethyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a chloromethyl substituent
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-1,3-dioxolane typically involves the reaction of formaldehyde with ethylene glycol in the presence of hydrochloric acid. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-Chloromethyl-1,3-dioxolane can be achieved through continuous flow processes, ensuring high yield and purity. The use of catalysts such as zinc chloride can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloromethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of dioxolane carboxylic acids.
Reduction: Formation of 2-methyl-1,3-dioxolane.
Wirkmechanismus
The mechanism of action of 2-Chloromethyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to introduce functional groups into the dioxolane ring.
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)-1,3-dioxolane: Similar in structure but with a bromomethyl group, exhibiting different reactivity due to the nature of the halogen.
2-(Hydroxymethyl)-1,3-dioxolane: Contains a hydroxymethyl group, showing different chemical behavior in reactions.
1,3-Dioxolane: The parent compound without any substituents, used as a solvent and in polymer chemistry.
Uniqueness: 2-Chloromethyl-1,3-dioxolane is unique due to its specific reactivity profile, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the creation of diverse functionalized compounds.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZOMJGRWIOEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038809 | |
| Record name | 2-(Chloromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-30-1 | |
| Record name | 2-(Chloromethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-1,3-dioxolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane, 2-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Chloromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)-1,3-DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6QTL89KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-chloromethyl-1,3-dioxolane in chemical synthesis?
A: 2-Chloromethyl-1,3-dioxolane serves as a versatile building block in organic synthesis. One prominent application is its use in synthesizing substituted 1,3-dioxolanes with potential pesticidal activity. [] This involves reacting 2-chloromethyl-1,3-dioxolane with sodium salts of various azoles, such as imidazole or 1,2,4-triazole. [] Additionally, it plays a crucial role in preparing novel sulfonylurea herbicides. [] These herbicides are synthesized by incorporating 2-chloromethyl-1,3-dioxolane into the molecular structure of substituted thiophenes. []
Q2: Can 2-chloromethyl-1,3-dioxolane be found in industrial wastewater, and if so, can it be removed through biological treatment?
A: Yes, 2-chloromethyl-1,3-dioxolane has been detected in petrochemical secondary effluent. [] Research shows that an up-flow biological aerated filter (BAF) utilizing volcanic rock grains as media can effectively remove this compound from wastewater. [] The study demonstrated a removal efficiency ranging from 30.12% to 63.01% for 2-chloromethyl-1,3-dioxolane. [] This suggests that biological treatment methods can be a viable option for mitigating the presence of this compound in industrial wastewater.
Q3: What analytical techniques are employed to identify and quantify 2-chloromethyl-1,3-dioxolane in environmental samples?
A: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for identifying and quantifying 2-chloromethyl-1,3-dioxolane in complex mixtures like industrial wastewater. [] This technique separates the compound from other components in the sample and provides structural information for unambiguous identification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)
